N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide
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Overview
Description
N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE is a complex organic compound with a unique structure that includes an azepane ring, a brominated indole core, and a methoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Bromination: The indole core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Azepane Introduction: The azepane ring is introduced via nucleophilic substitution or reductive amination.
Hydrazide Formation: The final step involves the condensation of the brominated indole with methoxybenzohydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide
- N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide
- N’~1~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-furohydrazide
Uniqueness
N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and methoxybenzohydrazide moiety differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C23H25BrN4O3 |
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Molecular Weight |
485.4 g/mol |
IUPAC Name |
N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]imino-2-methoxybenzamide |
InChI |
InChI=1S/C23H25BrN4O3/c1-31-20-9-5-4-8-17(20)22(29)26-25-21-18-14-16(24)10-11-19(18)28(23(21)30)15-27-12-6-2-3-7-13-27/h4-5,8-11,14,30H,2-3,6-7,12-13,15H2,1H3 |
InChI Key |
DDTFAHLHCNZHLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCCC4)O |
Origin of Product |
United States |
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